molecular formula C10H13NO B14644628 p-Methylaminopropiophenone CAS No. 53033-82-2

p-Methylaminopropiophenone

Cat. No.: B14644628
CAS No.: 53033-82-2
M. Wt: 163.22 g/mol
InChI Key: MPXOQEAPYGISHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Methylaminopropiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone followed by reaction with methylamine. This method yields the desired compound through a series of steps, including the formation of an intermediate bromopropiophenone .

Another method involves the continuous synthesis and resolution of optically pure alpha-methylaminopropiophenone from propiophenone or bromopropiophenone. This process includes resolution and purification steps to obtain the final product in a highly pure form .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also focuses on the recyclability of solvents and minimizing waste to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

p-Methylaminopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents like hydrogen over platinum for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of p-Methylaminopropiophenone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the synthesis of ephedrine and pseudoephedrine, which are known to interact with adrenergic receptors in the body. These interactions lead to the stimulation of the central nervous system and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

p-Methylaminopropiophenone is structurally similar to other compounds such as methcathinone, cathinone, and methamphetamine. These compounds share a common core structure but differ in their functional groups and specific chemical properties .

Uniqueness

What sets this compound apart is its specific substitution pattern and its role as an intermediate in the synthesis of important pharmaceuticals. Its unique chemical properties make it a valuable compound in various research and industrial applications .

Properties

CAS No.

53033-82-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-[4-(methylamino)phenyl]propan-1-one

InChI

InChI=1S/C10H13NO/c1-3-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3

InChI Key

MPXOQEAPYGISHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.